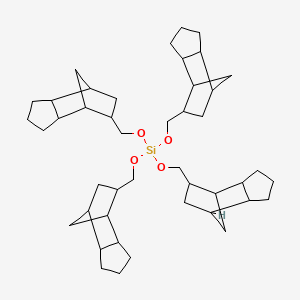

Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate

Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tetrakis(8-tricyclo[5.2.1.0²,⁶]decanylmethyl) silicate . This nomenclature reflects the silicate core (SiO₄⁴⁻) bonded to four identical hydrocarbon groups. Each substituent is derived from the tricyclo[5.2.1.0²,⁶]decane framework, a bridged bicyclic system with a methano group bridging carbons 4 and 7. The prefix tetrakis- denotes four identical substituents, while methyl indicates the linkage of each tricyclic group to the silicon atom via a methylene (-CH₂-) bridge.

Synonyms for this compound include:

- 94109-35-0 (CAS Registry Number)

- Tetrakis[(octahydro-4,7-methano-1H-inden-5-yl)methyl] silicate

- DTXSID40916439 (EPA Substance Registry Service identifier).

The molecular formula is C₄₄H₆₈O₄Si , with a molecular weight of 689.1 g/mol . Minor discrepancies in reported molecular weights (e.g., 673.09 g/mol in some sources) may arise from variations in isotopic composition or computational methods.

Molecular Geometry and Stereochemical Features

The compound’s structure consists of a central silicon atom tetrahedrally coordinated to four oxygen atoms, each connected to a tricyclo[5.2.1.0²,⁶]decanylmethyl group. The tricyclic system comprises two fused cyclohexane rings and a bridged methane moiety, creating a rigid, three-dimensional framework. The methylene bridges (-CH₂-) between the silicate core and tricyclic groups introduce rotational flexibility, though steric hindrance from the bulky substituents likely restricts free rotation.

Stereochemical complexity arises from the presence of multiple chiral centers within the tricyclo[5.2.1.0²,⁶]decane units. Each tricyclic group contains six stereocenters, theoretically permitting 2⁶ = 64 possible stereoisomers per substituent. However, the synthetic route or natural source (if applicable) may favor specific diastereomers or enantiomers. PubChem notes that conformer generation for this compound is disallowed due to "too many undefined stereo centers," underscoring the challenges in modeling its three-dimensional structure.

The SMILES notation for the compound is:

C1CC2C(C1)C3CC2CC3CO[Si](OCC4CC5CC4C6C5CCC6)(OCC7CC8CC7C9C8CCC9)OCC1CC2CC1C1C2CCC1

This string highlights the connectivity of the tricyclic systems to the silicate core via methylene-oxygen bonds.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound remain limited in public databases. However, analogous silsesquioxanes—compounds with the general formula [RSiO₃/₂]ₙ—adopt cage-like or polymeric structures with Si-O-Si linkages and tetrahedral silicon vertices. For example, fully condensed silsesquioxanes (e.g., T₈ cages) exhibit cubic symmetry with Si-O-Si angles of 145–152° and O-Si-O angles of 107–112°. By extension, the silicate core in this compound likely adopts a similar tetrahedral geometry, with distortions induced by steric interactions from the bulky tricyclic substituents.

X-ray diffraction studies of related coordination complexes, such as metallasilsesquioxanes, reveal that bulky organic groups can enforce non-canonical bond angles and distances. For instance, in a dodecanuclear cuboctahedral cobalt cage, Co-O bond lengths range from 1.85–2.10 Å, with O-Co-O angles deviating from ideal tetrahedral values due to ligand constraints. Such precedents suggest that the silicate core in this compound may exhibit similar geometric distortions, though experimental validation is required.

Isomeric Variations and Stereochemical Considerations

Isomerism in this compound arises from two sources:

- Stereoisomerism : Each tricyclo[5.2.1.0²,⁶]decane group contains six chiral centers, leading to 64 potential stereoisomers per substituent. With four identical groups, the total number of stereoisomers for the entire molecule could theoretically reach (64)⁴ = 16,777,216. However, synthetic pathways or thermodynamic control likely favor a subset of these configurations.

- Conformational isomerism : The methylene bridges between the silicate core and tricyclic groups permit restricted rotation, potentially generating distinct conformers.

The compound’s stereochemical complexity is further evidenced by PubChem’s inability to generate 3D conformers due to undefined stereocenters. This suggests that either the stereochemistry is not fully resolved in existing datasets, or the compound exists as a mixture of diastereomers. In partially condensed silsesquioxanes, similar stereochemical ambiguity is resolved through acid-mediated cleavage or dynamic equilibria in solution. For example, trisilanol silsesquioxanes form dimers stabilized by cyclic hydrogen-bonding networks, which interchange rapidly in solution. Whether this compound exhibits analogous dynamic behavior remains an open question.

Properties

CAS No. |

94109-35-0 |

|---|---|

Molecular Formula |

C44H68O4Si |

Molecular Weight |

689.1 g/mol |

IUPAC Name |

tetrakis(8-tricyclo[5.2.1.02,6]decanylmethyl) silicate |

InChI |

InChI=1S/C44H68O4Si/c1-5-33-25-13-29(41(17-25)37(33)9-1)21-45-49(46-22-30-14-26-18-42(30)38-10-2-6-34(26)38,47-23-31-15-27-19-43(31)39-11-3-7-35(27)39)48-24-32-16-28-20-44(32)40-12-4-8-36(28)40/h25-44H,1-24H2 |

InChI Key |

BOAGMIXXWHDYOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3CO[Si](OCC4CC5CC4C6C5CCC6)(OCC7CC8CC7C9C8CCC9)OCC1CC2CC1C1C2CCC1 |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis

The synthesis of tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate primarily involves the reaction of octahydro-4,7-methano-1H-inden-5-ol with silicate reagents. This process is characterized by the following key steps:

- Starting Material : Octahydro-4,7-methano-1H-inden-5-ol serves as the precursor.

- Reagent : A suitable silicate reagent, such as tetraethyl orthosilicate (TEOS), is employed.

- Reaction Conditions : The reaction requires precise control of temperature and pressure to ensure optimal yields and product purity.

- Monitoring : Techniques like gas chromatography (GC) and mass spectrometry (MS) are used to track reaction progress and confirm product formation.

Reaction Mechanism

The preparation typically follows a condensation mechanism where hydroxyl groups from octahydro-4,7-methano-1H-inden-5-ol react with the silicon atom in the silicate reagent:

$$

\text{Si(OR)}4 + 4 \text{R-OH} \rightarrow \text{Si(OR)}3(\text{OR}) + 4 \text{H}_2\text{O}

$$

Here, $$ R $$ represents the octahydro group attached to the silicon backbone.

Key Reaction Parameters

To achieve high efficiency and product quality, the following parameters are critical:

Purification

The crude product is purified using standard techniques:

- Distillation : Removes volatile by-products such as ethanol.

- Recrystallization : Enhances purity by dissolving the compound in an appropriate solvent and allowing it to recrystallize.

- Chromatography : Gas chromatography is often used for final purity analysis.

Analytical Techniques

Several analytical methods are employed to confirm the structure and purity of this compound:

- Nuclear Magnetic Resonance (NMR) : Identifies chemical shifts indicative of the silicon-bonded groups.

- Mass Spectrometry (MS) : Confirms molecular weight (689 g/mol).

- Infrared Spectroscopy (IR) : Detects functional groups like Si-O bonds.

- Gas Chromatography (GC) : Ensures product homogeneity.

Challenges in Synthesis

The preparation process faces several challenges:

- Reactivity Control : The high reactivity of silicate reagents requires stringent control over reaction conditions.

- Side Reactions : Formation of polysilicates or other by-products can reduce yield.

- Scaling Up : Maintaining consistency in larger-scale syntheses can be complex due to heat management and mixing issues.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Reaction Setup | Octahydro alcohol + TEOS | Base materials for synthesis |

| Temperature Control | 60–80°C | Prevents decomposition |

| Catalyst Addition | HCl or NaOH | Increases reaction rate |

| Solvent Use | Toluene | Stabilizes reaction environment |

| Purification | Distillation/Recrystallization | Removes impurities |

| Analysis | GC, MS, NMR | Confirms product identity |

Scientific Research Applications

Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate involves its interaction with various molecular targets. The silicon atom can form bonds with different functional groups, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Tetrakis(4-formylphenyl)silane (TFPSi)

- Structure : Silicon center bonded to four 4-formylphenyl groups.

- Properties : High thermal stability (TGA decomposition at 418°C), used in covalent organic frameworks (COFs) for gas adsorption .

- Contrast : TFPSi’s aldehyde groups enable cross-linking in COFs, whereas the indenylmethyl groups in the target silicate may enhance hydrophobicity or reduce reactivity due to steric effects.

Tetraethyl Silicate (TEOS)

- Structure : Silicon bonded to four ethyl groups.

- Properties : Boiling point = 168°C, flammable (flash point = 46°C), widely used in sol-gel processes and coatings .

- Contrast : The indenylmethyl substituents in the target compound likely increase boiling point (>300°C inferred) and reduce flammability but may complicate solubility in polar solvents.

2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester (CAS 34755-33-4)

- Structure : Methacrylate ester with the same indenylmethyl group.

- Properties : Boiling point = 296°C, flash point = 145°C, polymerizes readily. Hazards include skin/eye irritation (H315, H319) .

- Contrast : The silicate analogue may exhibit lower acute toxicity but similar handling precautions due to the indenylmethyl moiety.

Physicochemical Properties Comparison

Biological Activity

Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate, also known by its CAS number 94109-35-0, is a silicate compound with a complex structure that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHOSi

- Molecular Weight : 689.094 g/mol

- Density : 1.1 ± 0.1 g/cm³

- LogP : 16.68 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of this compound is primarily investigated through its interactions with various biological systems. The following subsections detail specific activities observed in research studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of octahydro compounds have shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Octahydro compound A | S. aureus | 62.5 µg/mL |

| Octahydro compound B | E. coli | 78.12 µg/mL |

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of octahydro derivatives have been studied in various cancer cell lines. Notably, one study reported the cytotoxic effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC Value (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the compound's high lipophilicity allows it to interact effectively with cellular membranes, facilitating its uptake into cells where it may interfere with critical cellular processes.

In Silico Studies

In silico modeling has been employed to predict the interactions of this compound with various protein targets involved in disease processes. These studies suggest potential binding affinities that could lead to therapeutic applications.

Case Studies

Several studies have explored the biological activity of octahydro derivatives:

- Study on Antimicrobial Properties : A recent study demonstrated the antibacterial efficacy of a methanol extract containing octahydro derivatives against MRSA strains, highlighting their potential as alternative antimicrobial agents in treating resistant infections .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of octahydro compounds on various cancer cell lines, revealing promising results that warrant further exploration into their use as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.